molecular formula C18H20K2O6S2 B1681753 Sigetin CAS No. 3563-47-1

Sigetin

Cat. No.: B1681753
CAS No.: 3563-47-1
M. Wt: 474.7 g/mol
InChI Key: BLMUAVFFONATJG-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sigetin involves multiple steps, including the reaction of specific precursors under controlled conditions. Detailed synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques involving the use of solvents, catalysts, and temperature control are employed.

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale chemical reactions, purification steps such as crystallization or chromatography, and quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Sigetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Sigetin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sigetin involves its interaction with calcium and magnesium transport pathways in uterine smooth muscle. It affects the transport of these ions, which can influence muscle contraction and relaxation. The molecular targets and pathways involved include ion channels and transporters that regulate calcium and magnesium levels .

Comparison with Similar Compounds

    Fluconazole: An antifungal drug used as a control in studies.

    Itaconic Acid: A plant reference compound.

    Quercetin: A flavonoid with antioxidant properties.

    Cinnamic Acid: A compound used in various chemical reactions.

    Rutin: A bioflavonoid with potential health benefits.

    Caffeic Acid: An organic compound with antioxidant properties.

    Gallic Acid: A phenolic acid with various applications.

    Apigenin: A flavonoid with potential therapeutic effects.

    Rosmarinic Acid: A compound with antioxidant and anti-inflammatory properties.

Uniqueness of Sigetin: this compound is unique due to its specific effects on calcium and magnesium transport in uterine smooth muscle, which distinguishes it from other similar compounds. Its applications in fetal development research and its role in ion transport pathways make it a valuable compound for scientific studies .

Properties

IUPAC Name

dipotassium;4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S2.2K/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24;;/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMUAVFFONATJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20K2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60252-39-3 (Parent)
Record name Sigetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50928902
Record name Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-47-1, 13517-49-2
Record name Sigetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sygethin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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